molecular formula CH4Cl2N2 B1335040 Chloroformamidine hydrochloride CAS No. 29671-92-9

Chloroformamidine hydrochloride

Cat. No.: B1335040
CAS No.: 29671-92-9
M. Wt: 114.96 g/mol
InChI Key: FUQFHOLPJJETAP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Chloroformamidine hydrochloride (CFA) primarily targets the electron transport layers (ETLs) in perovskite solar cells (PSCs) . The ETLs play a crucial role in the efficient and stable operation of PSCs .

Mode of Action

CFA acts as an interfacial molecular linker . It modifies the properties of ETLs and modulates the interaction between the ETL and perovskite (PVK) layer via coordination/electrostatic coupling .

Biochemical Pathways

The introduction of CFA can passivate the oxygen vacancies/interfacial defects of SnO2 . This results in an improved energetic alignment between the ETL and PVK layer .

Pharmacokinetics

Its impact on the bioavailability of the etls in pscs is evident in its ability to modify the properties of etls and improve the energetic alignment between the etl and pvk layer .

Result of Action

The result of CFA’s action is an increase in the power conversion efficiency (PCE) of PSCs . Specifically, a PCE of 23.47% with an open-circuit voltage (VOC) of 1.17 V for the target device is achieved . Moreover, unencapsulated PSCs based on CFA-modified SnO2 (CFA@SnO2) ETLs show enhanced thermal and moisture stability compared with PSCs without CFA modification .

Action Environment

The environment significantly influences the action, efficacy, and stability of CFA. Specifically, the thermal and moisture conditions of the environment can affect the stability of PSCs based on CFA-modified SnO2 ETLs . These PSCs have shown enhanced stability under various environmental conditions compared to those without CFA modification .

Preparation Methods

Chloroformamidine hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of thiourea or urea derivatives with carbonyl chloride . Another method includes the reaction of 1,1,3-triphenylurea with phosphorus pentachloride . These reactions typically require controlled conditions, such as specific temperatures and solvents, to ensure the successful formation of this compound.

Comparison with Similar Compounds

Chloroformamidine hydrochloride can be compared with other similar compounds, such as formamidine hydrochloride and benzamidine hydrochloride. While these compounds share similar structural features, this compound is unique in its ability to enhance the properties of electron transport layers in perovskite solar cells . This uniqueness makes it a valuable compound in the field of materials science and renewable energy.

Properties

IUPAC Name

carbamimidoyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/CH3ClN2.ClH/c2-1(3)4;/h(H3,3,4);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQFHOLPJJETAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)(N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70183834
Record name Chloroformamidinium chloride
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Molecular Weight

114.96 g/mol
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CAS No.

29671-92-9
Record name Chloroformamidine hydrochloride
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Record name Chloroformamidinium chloride
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Record name Chloroformamidinium chloride
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Record name Chloroformamidinium chloride
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Record name CHLOROFORMAMIDINIUM CHLORIDE
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Synthesis routes and methods

Procedure details

treating the acetylanthranil compound of step (4) with MeOH, followed by hydrochloric acid, to obtain a compound of the formula: ##STR46## (5a') treating the anthranilic acid of step (3) with phosgene or triphosgene to form a compound of the formula: ##STR47## which is further treated with methanol; (5b) reacting the product of step (5a) or (5a') with chloroformamidine hydrochloride to obtain a quinazoline compound of the formula: ##STR48## then subjecting the resulting quinazoline compound to a displacement reaction as set forth in step (6) discussed above to obtain a compound according to formula I.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloroformamidine hydrochloride
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Chloroformamidine hydrochloride
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Chloroformamidine hydrochloride
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Chloroformamidine hydrochloride
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Chloroformamidine hydrochloride
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Chloroformamidine hydrochloride
Customer
Q & A

A: Chloroformamidine hydrochloride is primarily utilized as a guanylating agent. It reacts with amines, particularly electron-deficient aromatic amines, to form guanidine derivatives. [, , , , , , , , ] This reaction is particularly valuable in synthesizing biologically active compounds, including pharmaceuticals and agrochemicals.

ANone: Certainly. This compound has been instrumental in synthesizing various compounds, including:

  • Antifolates: These compounds, such as N3-methyl-10-propargyl-5,8-dideazafolic acid (1b), target dihydrofolate reductase and demonstrate activity against specific parasites. [, , ]
  • Anti-influenza Agents: Peramivir, a neuraminidase inhibitor, utilizes this compound in its synthesis to install the crucial peripheral guanidino group. [, ]
  • Thymidylate Synthase Inhibitors: Nolatrexed, a compound that inhibits thymidylate synthase, is synthesized via a route involving this compound. [, ]

A: Traditional guanylation methods often struggle with electron-deficient aromatic amines due to their reduced nucleophilicity. This compound offers a clean and efficient alternative, effectively reacting with these challenging substrates to afford the desired guanidine products. []

A: Yes, recent research highlights the use of this compound in a more environmentally friendly guanylation method for synthesizing Peramivir. This avoids the use of toxic mercury chloride (HgCl2), making the process greener. []

ANone: While the provided abstracts do not delve into detailed spectroscopic data, the structure of this compound can be inferred from its reactivity. It exists as a hydrochloride salt, indicating protonation of the more basic amidine nitrogen. Further structural insights, including bond lengths and angles, could be obtained through techniques like X-ray crystallography or computational modeling.

A: The terminology refers to the structural variations within the thieno[2,3-d]pyrimidine scaffold. While the abstracts lack specific definitions, "non-classical" likely denotes modifications outside the core ring system, potentially at the 6-position, as seen in compounds 2-8. [] Conversely, "classical" might indicate alterations within the core ring system or at specific positions crucial for biological activity. This compound plays a crucial role in constructing the 2,4-diaminopyrimidine ring present in both classifications. [, ]

A: While the provided abstracts do not specifically address material compatibility, it's worth noting that this compound is often used in conjunction with polar aprotic solvents like diglyme. [] Additionally, its use alongside reagents such as sodium hydroxide and various substituted thiophenols suggests a degree of compatibility. [, ] Further investigations focusing on its stability and reactivity in diverse chemical environments are necessary to establish a comprehensive compatibility profile.

ANone: The abstracts unfortunately lack information regarding the stability of this compound. Understanding its sensitivity to moisture, temperature, and light is crucial for its safe and effective utilization. Storage recommendations, typically provided by suppliers, should be consulted and adhered to.

A: While the provided abstracts do not explicitly mention computational studies directly involving this compound, they highlight the investigation of structure-activity relationships (SAR) for various synthesized compounds. [, , , ] Computational tools, such as molecular docking and QSAR modeling, could be employed to further explore the interaction of these compounds with their biological targets and potentially guide the design of novel derivatives with enhanced properties.

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